molecular formula C18H15ClN2O3 B7740674 3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide

3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide

Cat. No.: B7740674
M. Wt: 342.8 g/mol
InChI Key: NRBMCQVMENCLSV-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide is an organic compound that features a cyanoacrylamide group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with cyanoacetamide in the presence of a base such as piperidine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or a transition metal catalyst.

Major Products Formed

    Oxidation: Formation of 3-(4-((4-Hydroxybenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide.

    Reduction: Formation of 3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-aminoacrylamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-((4-Chlorobenzyl)oxy)phenyl)-2-propenoic acid
  • 3-(4-((4-Chlorobenzyl)oxy)phenyl)-2-methylpropenoic acid
  • 3-(4-((4-Chlorobenzyl)oxy)phenyl)-2-propenoic acid

Uniqueness

3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide is unique due to the presence of both a cyanoacrylamide group and a substituted phenyl ring. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-23-17-9-13(8-14(10-20)18(21)22)4-7-16(17)24-11-12-2-5-15(19)6-3-12/h2-9H,11H2,1H3,(H2,21,22)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBMCQVMENCLSV-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)N)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.